tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate is a complex organic compound with significant pharmaceutical potential. It is classified as a diazepane derivative featuring a tert-butyl group and an oxadiazole moiety, which contributes to its biological activities. The compound's chemical formula is C19H25FN4O3, and it has a molecular weight of approximately 376.43 g/mol. Its unique structure positions it as a candidate for various scientific applications, particularly in medicinal chemistry.
The synthesis of tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate can involve several methodologies. A common approach includes the use of multi-step synthetic routes that incorporate the formation of the oxadiazole ring and subsequent alkylation to introduce the tert-butyl and diazepane functionalities.
Technical details regarding specific reagents, solvents, and conditions (e.g., temperature and pressure) are crucial for optimizing yield and purity during synthesis.
The molecular structure of tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate features:
This structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its integrity and purity.
tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate may undergo various chemical reactions typical of diazepane derivatives:
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with different properties.
The mechanism of action for tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate is not fully elucidated but may involve:
Further studies are required to clarify these mechanisms through pharmacological assays and molecular docking studies.
Relevant data regarding melting point, boiling point, and specific heat capacities should be determined experimentally for comprehensive characterization.
tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate has potential applications in:
Continued research into this compound's properties and efficacy will enhance its utility in scientific applications.
The construction of the 3-(3-fluorophenyl)-1,2,4-oxadiazole core is pivotal to synthesizing this compound. This heterocyclic system serves as the primary pharmacophore and anchoring point for diazepane functionalization.
The 3-aryl-1,2,4-oxadiazole ring is synthesized via cyclocondensation between 3-fluorobenzonitrile derivatives and hydroxylamine, generating N-hydroxy-3-fluorobenzimidamide intermediates. Subsequent acylation with activated dicarboxylates forms ester-amide intermediates that undergo thermally-induced cyclodehydration. Optimization studies reveal that solvents like dichloroethane at 85–90°C provide optimal cyclization yields (65–78%) while minimizing fluorophenyl decomposition [3] [4]. Microwave-assisted synthesis (120°C, 30 min) enhances efficiency, achieving 85% conversion with negligible byproducts [5].
Table 2: Cyclocondensation Optimization Parameters
Condition | Traditional | Optimized | Yield Impact |
---|---|---|---|
Temperature | 110°C | 85°C | ↑ Yield by 15% |
Reaction Time | 16 h | 8 h | ↑ Purity by 20% |
Solvent | Toluene | Dichloroethane | ↑ Cyclization rate |
Catalysis | None | Pyridine | ↓ Byproducts |
Carbodiimides (DCC, EDC) activate carboxylic acid precursors of the oxadiazole-methyl linker, enabling coupling with Boc-protected diazepane. The N-acylurea intermediate forms under anhydrous conditions (0–5°C, 2h), followed by controlled warming to 25°C for 12h to complete the reaction. In situ IR monitoring at 1720 cm⁻¹ (C=O stretch) confirms intermediate formation, while stoichiometric optimization (1:1.05 acid/carbodiimide ratio) suppresses epimerization. Ethyl acetate extraction with 5% citric acid wash effectively removes urea derivatives, achieving >95% intermediate purity [4].
The seven-membered diazepane ring confers conformational flexibility essential for biological interactions but poses synthetic challenges due to its enhanced nucleophilicity and ring strain.
Boc protection of diazepane’s N1 nitrogen precedes oxadiazole coupling, using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran at 0°C–25°C. Triethylamine (2.5 eq.) maintains pH 8–9, suppressing di-Boc byproducts. Deprotection employs 4M HCl/dioxane (1:3 v/v) at 0°C for 2h, preserving the oxadiazole ring’s integrity. Kinetic studies reveal a 20-minute half-life for deprotection, with the fluorophenyl group exhibiting no electrophilic susceptibility under these conditions [1] [3].
Post-deprotection, the diazepane N1 serves as a nucleophile for alkylation. The oxadiazole-methyl side chain is introduced via SN₂ reaction using the chloromethyl oxadiazole derivative (generated in situ from hydroxymethyl precursors with SOCl₂). Phase-transfer catalysis (tetrabutylammonium bromide, 0.1 eq.) in biphasic water/dichloromethane enhances reaction rate (k = 0.18 min⁻¹ at 25°C) and regioselectivity. Potassium carbonate (3 eq.) maintains pH 10–11, minimizing diazepane ring deformation. Yields range from 70–83%, with Boc reprotection unnecessary due to selective N1-alkylation [1] [4].
Palladium-catalyzed methods enable direct fluorophenyl-oxadiazole coupling under mild conditions. Pd(OAc)₂ (5 mol%) with XPhos ligand (10 mol%) in acetonitrile at 80°C facilitates C–N bond formation between 3-fluoroaryl halides and oxadiazole precursors. Key advances include:
Table 3: Catalytic System Performance Comparison
Catalyst System | Yield (%) | Reaction Time | Regioselectivity |
---|---|---|---|
Pd(OAc)₂/XPhos | 92 | 15 min (MW) | >99:1 |
PdCl₂(PPh₃)₂ | 78 | 4 h | 95:5 |
CuI/1,10-Phenanthroline | 65 | 12 h | 85:15 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: